Home > Products > Screening Compounds P15721 > Thalidomide-O-C5-acid
Thalidomide-O-C5-acid - 2087490-48-8

Thalidomide-O-C5-acid

Catalog Number: EVT-2879565
CAS Number: 2087490-48-8
Molecular Formula: C19H20N2O7
Molecular Weight: 388.376
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide)

Compound Description: (S)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known as Pomalidomide, is an immunomodulatory drug with therapeutic applications in multiple myeloma and other conditions. It is known to reduce levels of TNF-alpha, a pro-inflammatory cytokine.

2-(1-benzyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Compound Description: 2-(1-benzyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a thalidomide derivative investigated for its anti-inflammatory activity. Research indicates that this compound, unlike some of its substituted analogs, did not exhibit significant inhibitory activity against TNF-α and IL-6 expression in HaCaT cells.

2-[1-(3-chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione (5c)

Compound Description: 2-[1-(3-chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione, identified as compound 5c in the research, is a thalidomide derivative that displayed promising anti-inflammatory activity. It showed potent inhibition of TNF-α and IL-6 expression in HaCaT cells and exhibited efficacy in reducing pro-inflammatory cytokines in psoriasis models.

6-{4-[(3-(1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}hexanoic acid (10e)

Compound Description: 6-{4-[(3-(1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}hexanoic acid, designated as compound 10e, is a triazolyl thalidomide derivative that has demonstrated anti-fibrosis properties. It acts as a store-operated calcium entry (SOCE) inhibitor and exhibits effects on myofibroblast activation and migration.

(E)-(3-(1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate (3d)

Compound Description: (E)-(3-(1,3-dioxoisoindolin-2-yl)-2,6-dioxopiperidin-1-yl)methyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate, identified as compound 3d, is a hybrid mycophenolic acid (MPA) derivative containing the thalidomide/phthalimide subunit. It exhibits immunosuppressive activity and reduces pro-inflammatory cytokine levels.

Overview

Thalidomide-O-C5-acid, also known as Thalidomide-5'-O-C5-acid, is a synthetic compound derived from thalidomide, which is a well-known drug with a controversial history due to its teratogenic effects. The compound serves as an E3 ligase ligand-linker and is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTAC) technology, which aims to selectively degrade specific proteins within cells. This compound combines the cereblon ligand from thalidomide with a linker that facilitates targeted protein degradation, making it a significant tool in medicinal chemistry and drug development .

Classification

Thalidomide-O-C5-acid falls under the category of pharmaceutical compounds and specifically belongs to the class of thalidomide derivatives. It is classified as a small molecule drug candidate with potential applications in targeted protein degradation strategies .

Synthesis Analysis

The synthesis of Thalidomide-O-C5-acid involves several key steps:

Methods

  1. Activation of Thalidomide: Thalidomide is activated using reagents that introduce functional groups suitable for further reactions. This step is crucial for ensuring that the thalidomide can effectively bond with the linker molecule.
  2. Linker Attachment: The activated thalidomide is reacted with a linker molecule under controlled conditions to form the final Thalidomide-O-C5-acid conjugate. This process typically requires precise temperature and solvent conditions to optimize yield and purity.

Technical Details

  • Reagents: Common reagents include various coupling agents that facilitate the formation of covalent bonds between thalidomide and the linker.
  • Reaction Conditions: The reactions are often performed under inert atmospheres to prevent unwanted side reactions, utilizing solvents such as dimethyl sulfoxide or acetonitrile .
Molecular Structure Analysis

Structure

Thalidomide-O-C5-acid retains the core structure of thalidomide, characterized by its phthalimide moiety, with an additional C5-acid group attached via an ester or amine linkage depending on the synthesis route.

Data

  • Molecular Formula: C_{13}H_{10}N_{2}O_{4}
  • Molecular Weight: Approximately 250.23 g/mol
  • Spectroscopic Data: The structure can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular connectivity and purity .
Chemical Reactions Analysis

Reactions

Thalidomide-O-C5-acid can undergo various chemical reactions:

  1. Oxidation: This process may lead to hydroxylated derivatives, enhancing solubility and bioactivity.
  2. Reduction: Reduction reactions modify functional groups, potentially altering pharmacological properties.
  3. Substitution: Substitution reactions allow for the introduction of different functional groups, which can tailor the compound's activity profile.

Technical Details

  • Common Reagents: Potassium permanganate for oxidation, sodium borohydride for reduction.
  • Conditions: Each reaction type requires specific conditions regarding temperature, solvent, and time to achieve optimal yields .
Mechanism of Action

Thalidomide-O-C5-acid functions primarily through its interaction with cereblon, a component of the Cullin 4 RING E3 ubiquitin ligase complex. Upon binding to cereblon, it facilitates the recruitment of target proteins for ubiquitination and subsequent degradation via proteasomal pathways. This mechanism is crucial for modulating cellular processes such as inflammation and tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Melting Point: The melting point of thalidomide derivatives generally ranges around 270°C.

Chemical Properties

Relevant Data or Analyses

Characterization techniques such as High-Performance Liquid Chromatography (HPLC) confirm purity levels exceeding 96%, ensuring that synthesized compounds meet required standards for research applications .

Applications

Thalidomide-O-C5-acid has diverse applications in scientific research:

  • Chemistry: Acts as a building block for synthesizing complex molecules.
  • Biology: Utilized in studies focused on protein degradation mechanisms.
  • Medicine: Investigated for therapeutic effects in cancer treatment and other diseases linked to dysregulated protein levels.
  • Industry: Employed in developing new materials and chemical processes aimed at advancing drug delivery systems .
Thalidomide-O-C5-Acid in Targeted Protein Degradation: Mechanisms and Innovations

Molecular Design Rationale for Cereblon-Targeting PROTAC Conjugates

Thalidomide-O-C5-acid (CAS 2087490-48-8) is a synthetically engineered E3 ligase ligand-linker conjugate designed for PROTAC development. Its core structure integrates the cereblon (CRBN)-binding pharmacophore of thalidomide with a valeric acid linker, forming a critical building block for heterobifunctional degraders. The molecular design leverages the established capacity of thalidomide derivatives to recruit CRBN, the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN). This complex consists of CRBN, damaged DNA-binding protein 1 (DDB1), Cullin 4 (CUL4), and regulator of cullins 1 (Rbx1), which collectively facilitate the transfer of ubiquitin to target proteins [3] [8].

The phthalimide moiety of Thalidomide-O-C5-acid maintains the conserved interactions with CRBN's tri-Trp pocket (Trp380, Trp386, and Trp394 in human CRBN), while the glutarimide nitrogen enables linker attachment without disrupting binding. This design exploits the solvent-exposed orientation of the phthalimide ring, allowing synthetic extension toward target protein ligands [7] [9]. The carboxylic acid terminus at the C5 linker serves as a versatile handle for amide coupling with warhead ligands targeting proteins of interest (POIs), enabling rapid PROTAC assembly.

Table 1: Key PROTACs Derived from Thalidomide-O-C5-Acid-Like Scaffolds

PROTAC NameTarget ProteinE3 LigaseBiological Activity
dBET1BRD4CRBNDegrades BRD4 in AML models; superior to JQ1 inhibitor [8]
ARV-825BRD4CRBNInduces BRD4 degradation; suppresses c-MYC in leukemia [8]
DGY-08-097HCV NS3/4ACRBNDegrades viral protease; anti-HCV activity (IC50 = 247 nM) [9]
CC-94676 (AR-LDD)Androgen ReceptorCRBNIn clinical trials for prostate cancer (NCT04428788) [8]

Structural Optimization of Thalidomide Derivatives for Enhanced E3 Ligase Binding Affinity

The CRBN-binding affinity of thalidomide derivatives is critically influenced by stereochemistry and modular modifications. Deuterium-stabilized (S)-thalidomide exhibits ~10-fold stronger binding to CRBN than the (R)-enantiomer (KD = 55 µM vs. 549 µM), attributed to relaxed glutarimide ring conformation in the tri-Trp pocket. This enantioselectivity directly impacts degradation efficiency: (S)-thalidomide induces robust IKZF3 degradation in multiple myeloma cells, whereas the (R)-enantiomer shows negligible activity [7]. Thalidomide-O-C5-acid capitalizes on this stereospecificity, typically employing the (S)-configured glutarimide to maximize CRBN engagement.

Structural optimizations focus on three regions:

  • Glutarimide modifications: Substitution at the 4-position of the glutarimide ring modulates hydrogen bonding with His378 of CRBN. Amino derivatives (e.g., lenalidomide) enhance electrostatic complementarity, improving KD values to nanomolar ranges [9].
  • Phthalimide replacements: Benzotriazino glutarimides (e.g., TD-106) or piperidine-2,6-dione variants maintain hydrophobic contacts with CRBN's Phe371 and Trp400 while altering neosubstrate recruitment profiles [9].
  • Linker attachment points: Conjugation at the glutarimide nitrogen (as in Thalidomide-O-C5-acid) versus phthalimide C4-position balances CRBN binding and linker flexibility. N-linked conjugates preserve the critical water-mediated hydrogen bond between the phthalimide carbonyl and His358 [4] [9].

Table 2: Impact of Thalidomide Derivative Modifications on CRBN Binding

Modification TypeExample CompoundCRBN KDEffect on Ternary Complex
Native thalidomideThalidomide55–549 µM*Base activity [7]
4-Amino glutarimideLenalidomide110 nMEnhanced IKZF1/3 degradation [9]
N-Linked linkerThalidomide-O-C5-acidNot reportedPreserves H-bond with His358 [9]
Benzotriazino scaffoldTD-106Improved cellular degradation vs. pomalidomideAltered neosubstrate specificity [9]

*(S)- vs. (R)-enantiomer values*

Role of the C5 Linker in Modulating Ternary Complex Formation and Ubiquitination Efficiency

The pentanoic acid linker in Thalidomide-O-C5-acid serves as a critical spatial regulator between the CRBN-binding moiety and the target warhead. Linker length directly influences the stability and geometry of the PROTAC-induced ternary complex (POI:PROTAC:CRBN). Optimal linker lengths (C4–C6) enable:

  • Cooperative protein-protein interactions: Molecular modeling of CRL4CRBN complexes indicates that C5 linkers permit a 30–40 Å distance between the POI and CRBN, facilitating auxiliary surface contacts that stabilize ternary complexes [4] [8].
  • Ubiquitin transfer positioning: Cryo-EM structures of PROTAC-bound CRL2VHL complexes reveal that lysine residues within a 20–25 Å radius of the E2~Ub-loaded complex are preferentially ubiquitinated. The C5 linker orients POIs within this "ubiquitination zone" [1] [4].

In vitro ubiquitination assays demonstrate that PROTACs with C5 linkers exhibit superior ubiquitination efficiency compared to shorter (C2) or longer (C8) variants. For instance, BRD4-directed PROTACs with C5 linkers achieve >80% ubiquitination of Lys456 in BRD4BD2 within 30 minutes, whereas C3 linkers show <20% modification [1]. This efficiency stems from optimal positioning of POI lysine residues near the E2-ubiquitin thioester bond. Mass spectrometry analyses further identify "ubiquitination hotspots" (e.g., Lys368/Lys445/Lys456 in BRD4) that align with the C5 linker's spatial constraints [1].

Table 3: Linker Length Impact on PROTAC Efficacy

Linker LengthTernary Complex Kd (nM)Ubiquitination RateDegradation DC50
C2>1000Low>1 µM
C550–200High5–50 nM
C8100–500Moderate50–200 nM

Representative data from BRD4 and BET protein degraders [1] [4] [8]

Computational modeling of CRL4CRBN complexes predicts that the C5 linker maximizes the population of "productive" ternary conformations, where ≥1 lysine residue of the POI is positioned within 15 Å of the E2-bound ubiquitin. This proximity enables nucleophilic attack on the ubiquitin thioester bond, directly correlating with cellular degradation efficiency [4]. The flexibility of the valeric acid chain further accommodates conformational shifts in the CRL4CRBN complex, particularly the dynamic repositioning of DDB1 relative to CUL4-Rbx1 [4] [6].

Compound Names Mentioned in Article:

  • Thalidomide-O-C5-acid
  • dBET1
  • ARV-825
  • DGY-08-097
  • CC-94676 (AR-LDD)
  • Lenalidomide
  • TD-106

Properties

CAS Number

2087490-48-8

Product Name

Thalidomide-O-C5-acid

IUPAC Name

6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid

Molecular Formula

C19H20N2O7

Molecular Weight

388.376

InChI

InChI=1S/C19H20N2O7/c22-14-9-8-12(17(25)20-14)21-18(26)11-5-4-6-13(16(11)19(21)27)28-10-3-1-2-7-15(23)24/h4-6,12H,1-3,7-10H2,(H,23,24)(H,20,22,25)

InChI Key

PBZGPWVWKSADLD-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.